ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylsulfonyl group, and an ethyl ester group attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline, methylsulfonyl chloride, and ethyl glycinate.
Formation of Intermediate: The first step involves the reaction of 3-fluoroaniline with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form N-(3-fluorophenyl)-N-(methylsulfonyl)amine.
Esterification: The intermediate is then reacted with ethyl glycinate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
Catalysts: Employing catalysts to increase reaction rates and yields.
Purification: Utilizing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand the interactions of glycine derivatives with biological targets.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl N-(3-fluorophenyl)-N-(methylsulfonyl)glycinate can be compared with other glycine derivatives, such as:
Ethyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate: Similar structure but with the fluorine atom at the para position.
Ethyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl N-(3-fluorophenyl)-N-(ethylsulfonyl)glycinate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the presence of the methylsulfonyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-3-17-11(14)8-13(18(2,15)16)10-6-4-5-9(12)7-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCUCMPOGCYNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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